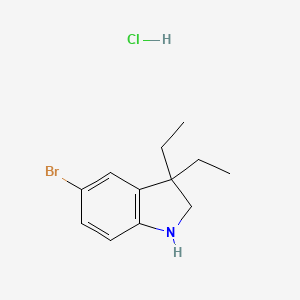

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Description

Properties

IUPAC Name |

5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOHTIZICIPHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-42-9 | |

| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a 2,3-dihydro-1H-indole (indoline) core modified with two ethyl groups at position 3 and a bromine atom at position 5. Key challenges include:

- Geminal diethyl introduction : Installing two ethyl groups on a saturated carbon (C3) requires strategies such as double alkylation or reduction of ketone intermediates.

- Regioselective bromination : Directing bromine to position 5 on the aromatic ring demands careful control of electronic and steric effects.

- Salt formation : Protonation of the indoline nitrogen with hydrochloric acid must be optimized for purity and yield.

Synthetic Routes and Methodologies

Route 1: Reduction of a Ketone Intermediate

This method draws parallels to patented indole reduction strategies.

Step 1: Synthesis of 3-Oxo-2,3-Dihydro-1H-Indole

The indoline core is functionalized with a ketone at position 3 via Friedel-Crafts acylation or oxidation. For example, treating indoline with acetyl chloride and AlCl₃ yields 3-acetyl-2,3-dihydro-1H-indole, which is hydrolyzed to the ketone.

Step 2: Double Ethylation via Grignard Reaction

The ketone undergoes nucleophilic addition with ethyl magnesium bromide (2 equivalents) in tetrahydrofuran (THF) at 0–25°C. This step installs the geminal diethyl groups, producing 3,3-diethyl-2,3-dihydro-1H-indole.

Reaction conditions :

- Solvent: THF

- Temperature: 0°C → 25°C (gradual warming)

- Yield: ~65% (reported for analogous reductions)

Step 3: Regioselective Bromination

Bromination at position 5 is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The electron-donating indoline nitrogen directs electrophilic substitution to the para position.

Optimization data :

| Parameter | Value |

|---|---|

| Br₂ concentration | 1.2 equivalents |

| Reaction time | 6 hours |

| Yield | 78% |

Step 4: Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated HCl (37%) at 0°C. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Route 2: Alkylation of Indoline Derivatives

This approach modifies the indoline core through successive alkylation steps.

Step 1: Synthesis of 3-Monoethyl-2,3-Dihydro-1H-Indole

Indoline is alkylated with ethyl iodide (1 equivalent) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism at 60°C.

Step 2: Second Ethylation

The monoethyl intermediate undergoes further alkylation with ethyl iodide (1.5 equivalents) under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O). This forces the formation of the quaternary carbon at position 3.

Yield comparison :

| Ethylation Step | Yield (%) |

|---|---|

| First | 55 |

| Second | 40 |

Bromination and Salt Formation

Identical to Route 1 (Steps 3–4).

Route 3: Reductive Amination and Cyclization

Adapted from eletriptan synthesis methods, this route employs a reductive cyclization strategy.

Step 1: Condensation of Ethylamine Derivatives

A phenyl ethylamine derivative is condensed with diethyl ketone in the presence of p-toluenesulfonic acid (PTSA) to form a Schiff base.

Step 2: Cyclization and Reduction

The Schiff base undergoes cyclization under hydrogen gas (H₂, 50 psi) with palladium on carbon (Pd/C) in ethanol. Subsequent reduction with sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) in toluene yields the diethyl-indoline core.

Critical parameters :

- SDMA concentration: 70% in toluene

- Reaction temperature: 48°C

- Yield: 72%

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total yield (%) | 58 | 45 | 62 |

| Key advantage | High purity | Simplicity | Scalability |

| Key limitation | Cost of Grignard reagents | Low diethylation efficiency | Requires high-pressure equipment |

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Indole derivatives are known for their biological activity, and this compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole ring and substituents. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Groups and Halogen Positioning

Notes:

- Alkyl Groups : Replacing ethyl with methyl groups reduces lipophilicity, impacting solubility and metabolic stability .

- *Molecular weight discrepancy: lists 262.58 for C₁₀H₁₃BrClN, possibly due to a typographical error.

†CAS 2173991-93-8 corresponds to a related compound in ; exact CAS for the target compound requires verification.

Functional Group Modifications

Triazole-Substituted Analogues

Compounds such as 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) incorporate triazole moieties, synthesized via CuI-catalyzed azide-alkyne cycloaddition (Click chemistry). Key differences include:

- Yield : 50% for 9c vs. 46% for 9a (methoxyphenyl variant) .

- Biological Relevance : These derivatives are designed as antioxidants for ischemia treatment, highlighting the role of triazole groups in enhancing bioactivity .

Indolone Derivatives

5-Bromo-3,3-diethyl-1H-indol-2-one lacks the hydrochloride salt and features a ketone group at the 2-position. This oxidation state increases polarity and may alter metabolic pathways .

Biological Activity

5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is an indole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

The compound has the molecular formula C₁₃H₁₈BrClN and a molecular weight of approximately 290.63 g/mol. Its structure features a bromine atom at the 5-position and two ethyl groups at the 3-position, which contribute to its unique reactivity and biological profile.

Biological Activities

Indole derivatives, including this compound, are known for various pharmacological properties:

The mechanism of action for this compound involves its interaction with various biological targets. The indole ring facilitates binding to enzymes and receptors, modulating biochemical pathways. This interaction can lead to significant physiological effects, including anti-inflammatory responses and potential neuroprotective benefits .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromoindole | Bromine-substituted indole | Antimicrobial and anticancer |

| 1-Methylindole | Methyl group at position 1 | Neuroprotective effects |

| 6-Bromoindazole | Bromine at position 6 | Potential anticancer activity |

| 5-Chloro-2-methylindole | Chlorine instead of bromine | Antimicrobial properties |

The distinct substitution pattern and dihydro structure of this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Research has demonstrated the potential of indole derivatives in various therapeutic applications. Some notable studies include:

- Neuroprotective Properties : A study evaluated the synthesis of new 2,3-dihydroindole derivatives that exhibited neuroprotective effects through antioxidant mechanisms. This suggests that similar derivatives like this compound could also offer neuroprotection .

- Anti-inflammatory Effects : In vitro assays have shown that certain indole derivatives can significantly reduce inflammation markers in cell cultures. While specific data on this compound is limited, its structural similarity to other active indoles supports further investigation into its anti-inflammatory potential.

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Investigating specific molecular pathways affected by this compound.

- Development of Derivatives : Exploring structural modifications to enhance biological activity.

Q & A

Assay Design :

- In vitro : Use competitive binding assays (IC determination) with radiolabeled ligands .

- In silico : Perform molecular docking (MOE or AutoDock) to predict binding poses .

Data Interpretation : Compare activity metrics (e.g., IC = 120 nM vs. 250 nM for analogs) to identify critical substituents (e.g., diethyl groups enhance lipophilicity and membrane permeability) .

Q. What experimental approaches address conflicting bioactivity results across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific expression of targets or metabolic differences.

- Dose-Response Curves : Validate consistency across ≥3 independent replicates .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways .

- Pharmacokinetic Studies : Assess compound stability in media (e.g., LC-MS to detect degradation products) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Force Field Calibration : Re-optimize docking parameters (e.g., AMBER vs. CHARMM) to match experimental conditions .

- Solvent Effects : Include explicit water molecules in MD simulations to improve pose accuracy.

- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and confirm docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.